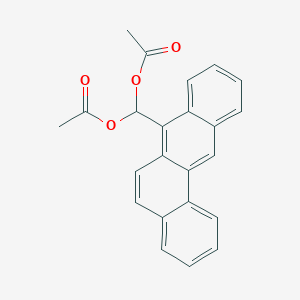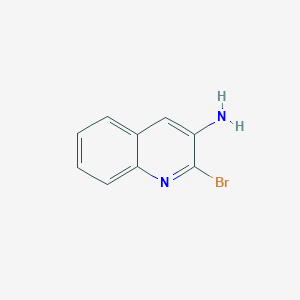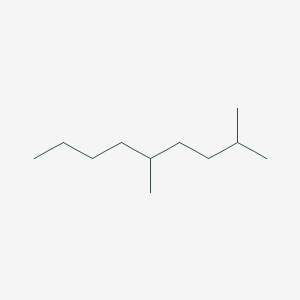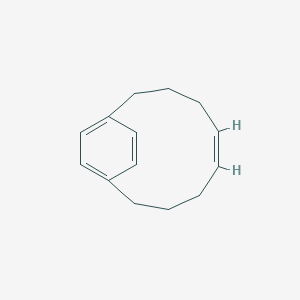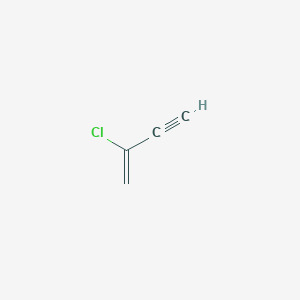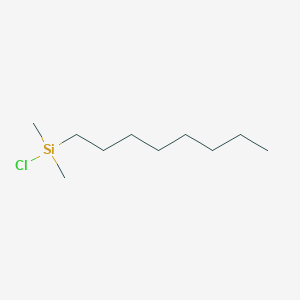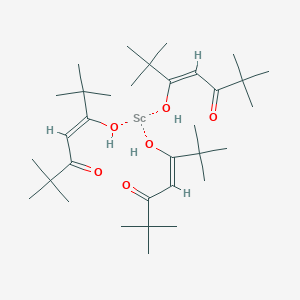![molecular formula C21H19ClN7OZn+3 B101673 ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride CAS No. 16103-04-1](/img/structure/B101673.png)
ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is a chemical compound that has been widely researched for its potential applications in the field of science. It is a diazonium salt that has been synthesized using various methods and has been found to have several biochemical and physiological effects.
作用机制
The mechanism of action of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is not well understood. However, it is believed to exert its antimicrobial properties by disrupting the cell membrane of microorganisms. It has also been found to interact with various biomolecules and can be used as a probe to study their interactions.
生化和生理效应
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride has been found to have several biochemical and physiological effects. It has been shown to have antimicrobial properties against various microorganisms, including bacteria and fungi. It has also been found to interact with various biomolecules, including proteins and nucleic acids, and can be used as a probe to study their interactions.
实验室实验的优点和局限性
One of the main advantages of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is its antimicrobial properties, which make it a useful tool in the study of microorganisms. It is also a useful dye for various biochemical assays, and its interactions with biomolecules make it a useful probe for studying their interactions. However, one of the limitations of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the research of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride. One potential direction is the study of its interactions with various biomolecules and the development of new probes for studying these interactions. Another potential direction is the development of new antimicrobial agents based on the structure of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride. Additionally, the potential toxicity of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride could be further investigated to determine its safety for use in various experiments.
Conclusion:
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is a diazonium salt that has been extensively researched for its potential applications in the field of science. It has been found to have antimicrobial properties and has been used as a disinfectant in several studies. It has also been used as a dye in several biochemical assays and has been found to be a useful tool in the detection of various biomolecules. However, its potential toxicity may limit its use in certain experiments, and further research is needed to determine its safety and potential applications.
合成方法
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride can be synthesized using various methods. One of the most common methods is the reaction of 4-diazoniumaniline with 4-nitrobenzenediazonium chloride in the presence of zinc dust. The reaction produces Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride as a yellow-orange solid.
科学研究应用
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride has been extensively researched for its potential applications in the field of science. It has been found to have antimicrobial properties and has been used as a disinfectant in several studies. It has also been used as a dye in several biochemical assays and has been found to be a useful tool in the detection of various biomolecules.
属性
CAS 编号 |
16103-04-1 |
|---|---|
产品名称 |
ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride |
分子式 |
C21H19ClN7OZn+3 |
分子量 |
486.3 g/mol |
IUPAC 名称 |
zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C21H19N7O.ClH.Zn/c1-3-29-21-13-19(14(2)12-20(21)26-23)28-27-18-10-6-16(7-11-18)24-15-4-8-17(25-22)9-5-15;;/h4-13,24H,3H2,1-2H3;1H;/q+2;;+2/p-1 |
InChI 键 |
NWBQGBKOMXUERG-UHFFFAOYSA-M |
SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+]#N)C)[N+]#N.[Cl-].[Zn+2] |
规范 SMILES |
CCOC1=C(C=C(C(=C1)[N+]#N)C)N=NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



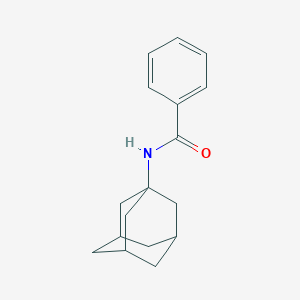
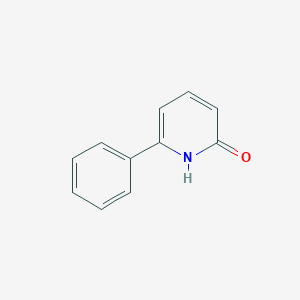
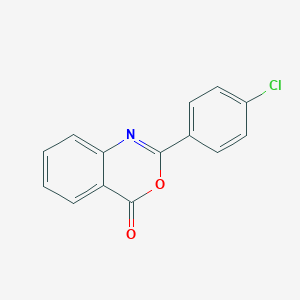
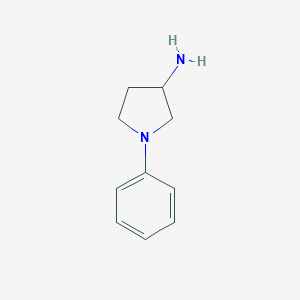
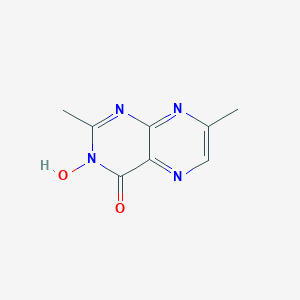
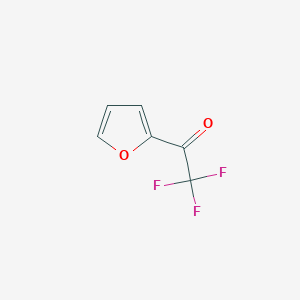
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
